

entropy and enthalpy effects of 4-(phenylthio)phenol

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Compound Focus: 4-(Phenylthio)phenol

CAS No.: 5633-55-6

Cat. No.: S683716

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Entropy Data and Experimental Context

One source directly references a study on the entropy effects of **4-(Phenylthio)phenol**. The quantitative finding is summarized in the table below.

Property	Value	Experimental Method	System
Entropy Change (ΔS)	$\sim 30 \text{ J K}^{-1} \text{ mol}^{-1}$	Electron paramagnetic monitoring of free phenoxy radicals	Benzene-toluene (1:1) solution [1]

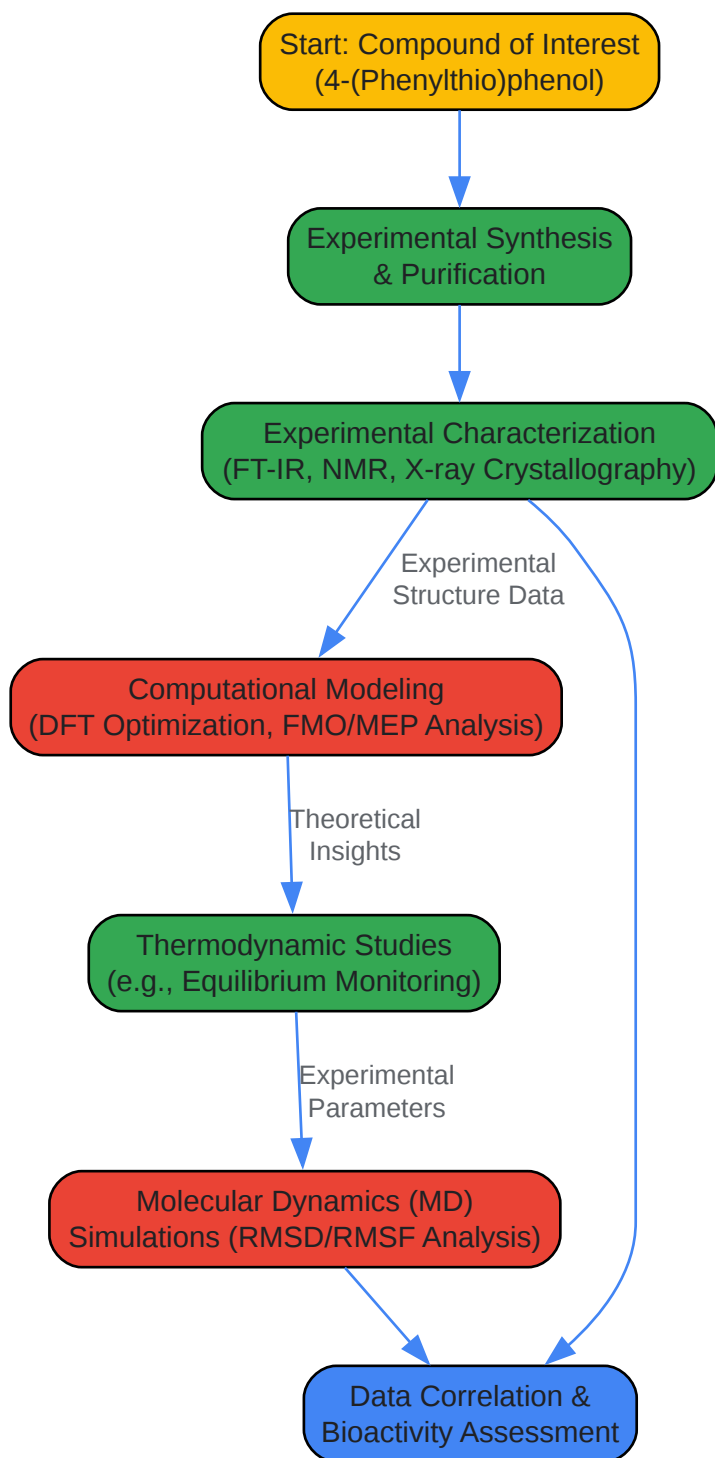
This entropy value is reported to be in excess of the absolute entropy of the molecular rotor evolving about each of the C-S bonds, indicating that **solute-solvent interactions** enhance the entropy effect [1]. The measurement was made by studying the temperature dependence of an equilibrium state.

Research Context and Proposed Pathways

While detailed protocols for **4-(Phenylthio)phenol** are not available in the search results, the broader context of phenolic compound research and a potential investigative pathway can be outlined.

Phenolic compounds are a major focus in pharmaceutical research due to their wide range of bioactivities, including **antiviral, antioxidant, and antimicrobial properties** [2] [1]. Investigating their thermodynamic properties is crucial for understanding how they interact with biological targets, such as proteins. Computational methods like **Molecular Dynamics (MD) simulations** are key tools for studying the stability, flexibility, and binding interactions of these complexes [2] [3].

The following diagram outlines a generalized research workflow for characterizing a compound like **4-(Phenylthio)phenol**, integrating both experimental and computational approaches:



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A proposed workflow for compound characterization.

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References

1. Buy 4-(Phenylthio)phenol | 5633-55-6 [smolecule.com]
2. Exploring the potential of novel phenolic compounds as ... [pmc.ncbi.nlm.nih.gov]
3. 2,4-Dimethyl-6-(((2-(Phenylthio)phenyl)imino)methyl) ... [sciencedirect.com]

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